molecular formula C7H5BrClNO2 B1321356 3-Amino-5-bromo-2-chlorobenzoic acid CAS No. 60541-84-6

3-Amino-5-bromo-2-chlorobenzoic acid

Cat. No. B1321356
CAS RN: 60541-84-6
M. Wt: 250.48 g/mol
InChI Key: LXCCUZBBWURDLS-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-chlorobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention various halogenated benzoic acids and their derivatives, which can provide insights into the chemical behavior and properties that might be expected from 3-amino-5-bromo-2-chlorobenzoic acid. For instance, the synthesis and biological evaluation of thiophene derivatives with halogen substitutions suggest that the position and nature of these substituents can significantly affect the biological activity of these molecules .

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives is a topic of interest in several papers. For example, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids is described, which involves the synthesis of an amino intermediate followed by halogenation using the Sandmeyer reaction . This method could potentially be adapted for the synthesis of 3-amino-5-bromo-2-chlorobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids and their complexes is often characterized using various spectroscopic techniques. For instance, the complexes of Sm(III) and Tb(III) with 2-aminobenzoic and 2-amino-5-chlorobenzoic acids were characterized using IR and mass spectroscopy, and their geometries were investigated using Density Functional Theory (DFT) calculations . These techniques could be applied to 3-amino-5-bromo-2-chlorobenzoic acid to determine its structure and electronic properties.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can be influenced by the presence of electron-withdrawing or electron-releasing groups. In the case of the thiophene derivatives studied, the presence of a bromine atom at the C-5 position was found to contribute additively to the allosteric enhancer activity . This suggests that the bromine in 3-amino-5-bromo-2-chlorobenzoic acid could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids can be quite diverse. For example, the thermal analysis of Sm(III) and Tb(III) complexes with halogenated benzoic acids provided insights into their stability and decomposition patterns . Additionally, the study of supramolecular assemblies of chlorobenzoic acid derivatives revealed the influence of substituent position on proton transfer and noncovalent interactions . These findings could be relevant to understanding the properties of 3-amino-5-bromo-2-chlorobenzoic acid.

Scientific Research Applications

Selective Amination Processes

  • Catalysis in Organic Synthesis : 3-Amino-5-bromo-2-chlorobenzoic acid is used in catalytic processes for selective amination. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, yielding high selectivity and yield in the synthesis of 5-amino-2-chloropyridine products (Ji, Li, & Bunnelle, 2003).

Synthesis of Pharmaceuticals

  • Role in Drug Synthesis : The compound has been used in the synthesis of various pharmaceuticals. Jie Yafei (2011) outlined its use in synthesizing Dapagliflozin, an antidiabetic drug, through a multi-step process involving chlorination, Friedel-Crafts acylation, and reduction (Yafei, 2011).

Intermediate in Synthesis

  • Intermediate for Enterokinetic Agents : B. Willemsens et al. (2004) developed a method for synthesizing an intermediate crucial for the enterokinetic agent R108512. The process involved a zinc-mediated ring closure, highlighting the compound's significance in creating therapeutically important molecules (Willemsens et al., 2004).

Electrocatalysis

  • Electrocatalytic Applications : The compound plays a role in electrosynthesis. A. Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, involving the electrochemical reduction of related halides, demonstrating its potential in electrocatalytic processes (Gennaro et al., 2004).

Synthesis of Complex Molecules

  • Formation of Complex Molecules : The compound is used in the synthesis of complex molecules. For example, L. Raveglia et al. (1997) described its role in obtaining 3-halo-2-phenylquinoline-4-carboxylic acids through a novel procedure involving synthesis of the 3-amino intermediate followed by halogen replacement (Raveglia et al., 1997).

Material Science

  • Organic-Inorganic Hybrid Materials : B. Yan and Qianming Wang (2007) researched the modification of chlorobenzoic acid to create organic-inorganic hybrid materials, demonstrating the compound's role in material science applications (Yan & Wang, 2007).

Photodecomposition Studies

  • Photodecomposition Research : D. Crosby and E. Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, including the photodecomposition of similar compounds, contributing to understanding the behavior of these compounds under light exposure (Crosby & Leitis, 1969).

Safety And Hazards

While specific safety data for 3-Amino-5-bromo-2-chlorobenzoic acid is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-amino-5-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCUZBBWURDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-chlorobenzoic acid

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